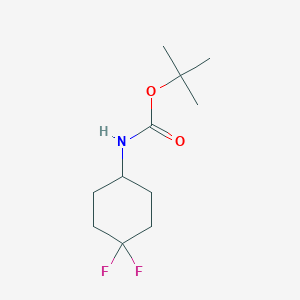

tert-Butyl 4,4-difluorocyclohexylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4,4-difluorocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWELBZTXHNMEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623245 | |

| Record name | tert-Butyl (4,4-difluorocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-67-1 | |

| Record name | tert-Butyl (4,4-difluorocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4,4-difluorocyclohexylcarbamate

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, gem-difluorinated cyclohexylamines and their derivatives have garnered considerable attention. The 4,4-difluoro substitution pattern on a cyclohexane ring locks the conformation and introduces a polar motif without significantly increasing steric bulk.

This guide provides a comprehensive technical overview of the synthesis and characterization of a key building block in this class: tert-butyl 4,4-difluorocyclohexylcarbamate. This compound serves as a valuable intermediate, enabling the facile introduction of the 4,4-difluorocyclohexylamine moiety into more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, making it an ideal choice for multi-step synthetic campaigns. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Strategic Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-step sequence commencing with the commercially available 4,4-difluorocyclohexanone. This strategy involves an initial reductive amination to furnish the corresponding primary amine, which is subsequently protected with a Boc group.

Overall Synthetic Scheme

Caption: Overall synthetic route to this compound.

Part 1: Reductive Amination of 4,4-Difluorocyclohexanone

The conversion of 4,4-difluorocyclohexanone to 4,4-difluorocyclohexylamine is a critical first step. Reductive amination is a robust and widely employed method for this transformation, offering high yields and operational simplicity.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by its in-situ reduction.

Reaction Principle: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an iminium ion, which is then reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose as it is mild and selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct.[2]

Detailed Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4-difluorocyclohexanone (1.0 eq).

-

Solvent and Amine Source: Dissolve the ketone in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add ammonium acetate (5-10 eq) to the solution.

-

Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions, monitoring for any exotherm.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-difluorocyclohexylamine. The product can be further purified by distillation or by conversion to its hydrochloride salt for better handling and stability.[3][4]

Part 2: Boc Protection of 4,4-Difluorocyclohexylamine

The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a standard and highly efficient procedure in organic synthesis. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[5][6]

Reaction Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic proton of the resulting carbamic acid intermediate and drive the reaction to completion.[7][8]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4,4-difluorocyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.[5]

-

Addition of Base: Add a base such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (2.0 eq) to the solution and stir.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting amine by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The crude this compound can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a white solid.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉F₂NO₂ | [9] |

| Molecular Weight | 235.27 g/mol | [9] |

| CAS Number | 675112-67-1 | [9] |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the cyclohexyl ring protons, the Boc group, and the N-H proton.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| NH | 4.5 - 5.0 | Broad singlet | - | 1H |

| CH -N | 3.5 - 3.8 | Multiplet | - | 1H |

| CH ₂ (axial, adjacent to CF₂) | 1.8 - 2.1 | Multiplet | - | 4H |

| CH ₂ (equatorial, adjacent to CH-N) | 1.4 - 1.7 | Multiplet | - | 4H |

| C(CH ₃)₃ | 1.45 | Singlet | - | 9H |

Note: The cyclohexyl ring protons will likely appear as complex, overlapping multiplets due to chair-chair interconversion and coupling to both protons and fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C =O (Carbamate) | 155 - 156 |

| C F₂ | 120 - 125 (triplet, ¹JCF) |

| C (CH₃)₃ | 79 - 80 |

| C H-N | 48 - 52 |

| C H₂ (adjacent to CF₂) | 35 - 40 (triplet, ²JCF) |

| C H₂ (adjacent to CH-N) | 30 - 35 |

| C(C H₃)₃ | 28 - 29 |

Note: The signals for the carbons in the cyclohexyl ring will be split due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet definitive tool for confirming the presence of the gem-difluoro group.

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CF ₂ | -90 to -110 | Broad singlet or multiplet |

Note: The chemical shift is referenced to CFCl₃ at 0 ppm. The multiplicity may be complex due to coupling with the neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3300 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Carbamate) | 1680 - 1720 | Strong |

| N-H Bend (Carbamate) | 1510 - 1540 | Medium |

| C-F Stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 235.

-

Key Fragmentation Patterns:

-

Loss of the tert-butyl group ([M - 57]⁺) is a very common fragmentation pathway for Boc-protected amines, leading to a prominent peak at m/z = 178.

-

Loss of isobutylene ([M - 56]) followed by loss of a hydrogen atom.

-

Cleavage of the carbamate group can also occur.

-

Caption: Key fragmentation pathway in the mass spectrum of this compound.

Conclusion: A Versatile Building Block for Fluorine-Containing Pharmaceuticals

This technical guide has detailed a reliable and efficient synthetic route to this compound, a valuable building block for the introduction of the 4,4-difluorocyclohexylamine scaffold into drug candidates. The two-step synthesis from commercially available starting materials is scalable and utilizes well-established, high-yielding reactions. The comprehensive characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The strategic use of such fluorinated intermediates is poised to continue to play a pivotal role in the development of next-generation therapeutics with enhanced pharmacological profiles.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl 4,4-difluorocyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The physicochemical properties of a molecule are foundational to its pharmacokinetic and pharmacodynamic behavior, influencing everything from solubility and absorption to metabolic stability and target engagement. This guide provides an in-depth technical overview of tert-Butyl 4,4-difluorocyclohexylcarbamate, a fluorinated carbamate derivative of significant interest as a building block in medicinal chemistry. The introduction of gem-difluoro substitution on the cyclohexyl ring is a common strategy to modulate lipophilicity and metabolic stability, making a thorough understanding of this compound's properties essential for its effective application.

This document moves beyond a simple recitation of data, offering insights into the experimental methodologies required for the empirical determination of its key physicochemical parameters. It is designed to be a practical resource for researchers, providing not only available data but also the scientific rationale behind the protocols for its validation and expansion.

Molecular Identity and Structure

This compound is a white to off-white solid at room temperature. Its molecular structure consists of a 4,4-difluorocyclohexyl amine moiety protected with a tert-butoxycarbonyl (Boc) group.

-

SMILES: CC(C)(C)OC(=O)NC1CCC(CC1)(F)F[1]

Physicochemical Properties: A Tabulated Summary

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available computed data and provides fields for experimentally determined values, which will be discussed in the subsequent sections.

| Property | Value (Computed/Predicted) | Experimental Determination Protocol |

| Melting Point | Not available | Capillary Melting Point Method |

| Boiling Point | Not available | Micro-scale Boiling Point Determination |

| Solubility | Not available | Shake-Flask Method |

| pKa | Not available | Potentiometric Titration |

| LogP (XLogP3) | 2.9[6] | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

Synthetic Protocol: A Practical Approach

Step 1: Reductive Amination of 4,4-Difluorocyclohexanone

This step converts the ketone to the corresponding primary amine.

-

Materials: 4,4-difluorocyclohexanone, ammonium acetate, sodium cyanoborohydride, methanol.

-

Procedure:

-

Dissolve 4,4-difluorocyclohexanone (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of 2M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M NaOH to pH > 12 and extract with dichloromethane (3 x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,4-difluorocyclohexylamine.

-

Step 2: N-Boc Protection of 4,4-Difluorocyclohexylamine

The crude amine is then protected with a tert-butoxycarbonyl group.[8]

-

Materials: Crude 4,4-difluorocyclohexylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (or another suitable base), dichloromethane.

-

Procedure:

-

Dissolve the crude 4,4-difluorocyclohexylamine in dichloromethane.

-

Add triethylamine (1.5 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Caption: Synthetic workflow for this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination: Capillary Method

The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

-

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the solid transitions to a liquid is observed.[8][9][10][11]

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination: Micro-scale Method

For small quantities of a compound, a micro-scale method is employed.

-

Principle: A small sample is heated in a tube with an inverted capillary. The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as the point where the liquid re-enters the capillary upon cooling.[12][13][14][15][16]

-

Procedure:

-

Place a few drops of the compound into a small test tube.

-

Invert a sealed-end capillary tube into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a Thiele tube or an aluminum block.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

-

Solubility Determination: Shake-Flask Method

This is the gold standard for determining the thermodynamic solubility of a compound.

-

Principle: An excess of the solid compound is equilibrated with a solvent (e.g., water, buffer) over a set period. The concentration of the dissolved compound in the saturated solution is then determined.[5][7][17][18][19]

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

-

Caption: Workflow for the Shake-Flask Solubility Assay.

pKa Determination: Potentiometric Titration

The pKa is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

-

Principle: The compound is dissolved in a solution and titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.[2][20][21][22]

-

Procedure:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Maintain a constant ionic strength with a background electrolyte like KCl.

-

Titrate the solution with a standardized solution of HCl or NaOH.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For sparingly soluble compounds, extrapolation methods may be necessary to determine the aqueous pKa.

-

LogP Determination: RP-HPLC Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of lipophilicity.

-

Principle: A linear relationship exists between the logarithm of the retention factor (log k) of a compound on a reverse-phase HPLC column and its logP value. The logP of an unknown compound can be determined by correlating its retention time with that of a series of standards with known logP values.[6]

-

Procedure:

-

Prepare a series of standard compounds with known logP values spanning a range that is expected to include the target compound.

-

Perform isocratic HPLC analysis of the standards and the target compound on a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Create a calibration curve by plotting the known logP values of the standards against their calculated log k values.

-

Determine the logP of this compound by interpolating its log k value on the calibration curve.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic data is essential for the structural confirmation and quality control of this compound.

Predicted ¹H and ¹³C NMR Spectra

Predicted NMR spectra provide a valuable reference for experimental data. The following are predicted spectra generated using online tools.

-

¹H NMR (Predicted):

-

~4.5 ppm (br s, 1H): NH proton of the carbamate.

-

~3.6 ppm (m, 1H): CH proton attached to the nitrogen.

-

~1.9-1.7 ppm (m, 4H): Axial and equatorial protons on the cyclohexyl ring adjacent to the CH-N group.

-

~1.6-1.4 ppm (m, 4H): Axial and equatorial protons on the cyclohexyl ring adjacent to the CF₂ group.

-

1.45 ppm (s, 9H): Protons of the tert-butyl group.

-

-

¹³C NMR (Predicted):

-

~155 ppm: Carbonyl carbon of the carbamate.

-

~123 ppm (t): CF₂ carbon of the cyclohexyl ring.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~50 ppm: CH carbon attached to the nitrogen.

-

~35 ppm (t): CH₂ carbons adjacent to the CF₂ group.

-

~30 ppm: CH₂ carbons adjacent to the CH-N group.

-

28.5 ppm: Methyl carbons of the tert-butyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expected Characteristic Peaks:

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~2950 cm⁻¹: C-H stretching of the alkyl groups.

-

~1700 cm⁻¹: C=O stretching of the carbamate.

-

~1520 cm⁻¹: N-H bending and C-N stretching.

-

~1250 cm⁻¹: C-O stretching of the carbamate.

-

~1170 cm⁻¹: C-F stretching of the difluoro group.

-

Mass Spectrometry (MS)

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 235) may be observed, though it could be weak.

-

Loss of tert-butyl group (-57): A prominent peak at m/z = 178, corresponding to the loss of the tert-butyl cation.

-

Loss of isobutylene (-56): A peak at m/z = 179, resulting from the loss of isobutylene.

-

Loss of the Boc group (-101): A peak at m/z = 134, corresponding to the 4,4-difluorocyclohexylaminium ion.

-

Stability Profile

The stability of this compound is largely dictated by the Boc protecting group.

-

Acidic Conditions: The Boc group is highly labile in the presence of strong acids (e.g., trifluoroacetic acid, HCl), leading to deprotection to yield the free amine, carbon dioxide, and tert-butanol (which can dehydrate to isobutylene).[8]

-

Basic Conditions: The carbamate is generally stable under basic conditions.[6]

-

Oxidative and Reductive Conditions: The carbamate group is generally stable to a wide range of common oxidizing and reducing agents that are not strongly acidic. However, some specific reagents can reduce carbamates.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a means to introduce a metabolically stabilized, lipophilic cyclohexyl motif. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, alongside detailed, practical protocols for their experimental determination. By understanding and applying these methodologies, researchers can confidently incorporate this compound into their drug discovery programs, ensuring a solid foundation for the development of novel therapeutics. The synthesis, characterization, and stability data presented herein serve as a critical resource for any scientist working with this and related fluorinated carbamates.

References

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. Visualizer loader [nmrdb.org]

- 4. PROSPRE [prospre.ca]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis of 1-(tert-Butyl) 4-Methyl (1 R,2 S,4 R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum [chemicalbook.com]

- 12. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 19. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

- 20. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Reduction of the carbamate pesticides oxamyl and methomyl by dissolved FeII and CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation and Confirmation of 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (Zopiclone Impurity B)

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the pharmaceutically relevant compound, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one. It is designed to be a practical resource, blending established analytical principles with field-proven insights.

Introduction: The Criticality of Structural Confirmation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the absolute certainty of a molecule's structure is paramount. This extends beyond the active pharmaceutical ingredient (API) to include all related substances, such as impurities and degradation products. The presence of such impurities, even at trace levels, can have significant implications for the safety and efficacy of a drug product. Therefore, rigorous structural elucidation and confirmation are not merely academic exercises but cornerstones of regulatory compliance and patient safety.

Clarification of Scope: It is important to note a discrepancy in the initial query. The CAS number 675112-67-1 corresponds to 1-(Boc-amino)-4,4-difluorocyclohexane, a chemical building block. However, the structural name provided, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one, is a significantly more complex molecule, identified as a known impurity of the hypnotic agent Zopiclone, often referred to as Zopiclone Impurity B. This guide will focus on the structural elucidation of the latter, as its complexity and relevance to the pharmaceutical industry provide a more instructive case study. This compound is correctly identified by CAS Number: 43200-81-3 .[1][2][3][4]

The structural confirmation of a novel or unknown compound like Zopiclone Impurity B is a multi-faceted process that relies on the synergistic application of various analytical techniques. No single method can unequivocally determine a complex molecular structure. Instead, a composite picture is built by integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and other spectroscopic methods. This guide will delineate a logical, step-by-step workflow for this process, emphasizing the rationale behind each experimental choice.

The Integrated Analytical Workflow for Structural Elucidation

The robust confirmation of a molecular structure is predicated on a self-validating system of experiments. Each piece of data should corroborate the others, leading to a single, unambiguous structural assignment. The workflow outlined below represents a best-practice approach for the elucidation of a small organic molecule like Zopiclone Impurity B.

Part 1: High-Resolution Mass Spectrometry (HRMS) - Determining the Elemental Formula

The first critical step in identifying an unknown compound is to determine its elemental formula. Low-resolution mass spectrometry provides the nominal mass, but high-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement (typically to within 5 ppm). This precision is crucial for distinguishing between different elemental compositions that may have the same nominal mass.[5]

Experimental Protocol: LC-QTOF-MS Analysis

-

Sample Preparation: Dissolve a small quantity of the isolated impurity in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: Inject the sample onto a UPLC system equipped with a C18 column. A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used to ensure good separation from other components.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

-

Analyzer: Quadrupole Time-of-Flight (Q-TOF).

-

Acquisition Mode: Full scan MS from m/z 50-500.

-

Mass Accuracy: Calibrate the instrument using a known reference standard immediately prior to the analysis to ensure high mass accuracy.

-

Data Interpretation and Results

The HRMS analysis of Zopiclone Impurity B would be expected to yield a protonated molecule [M+H]⁺.

| Parameter | Expected Value for C₁₁H₇ClN₄O₂ | Hypothetical Observed Value | Mass Accuracy (ppm) |

| Monoisotopic Mass | 262.0258 | - | - |

| [M+H]⁺ Exact Mass | 263.0330 | 263.0325 | -1.9 |

| Elemental Formula | C₁₁H₇ClN₄O₂ | C₁₁H₈ClN₄O₂ | - |

The observed mass, accurate to within a few parts per million, allows for the confident assignment of the elemental formula C₁₁H₈ClN₄O₂ for the protonated molecule, which corresponds to a neutral formula of C₁₁H₇ClN₄O₂. This formula immediately provides the degree of unsaturation (or double bond equivalents), which is calculated as:

DBE = C + 1 - (H/2) - (X/2) + (N/2) = 11 + 1 - (7/2) - (1/2) + (4/2) = 10

A degree of unsaturation of 10 indicates a highly aromatic or polycyclic structure, which is consistent with the proposed pyrrolo[3,4-b]pyrazine and chloropyridine rings.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

To gain further structural insights, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides clues about the connectivity of the atoms.

-

Loss of Water (H₂O): The presence of a hydroxyl group is strongly suggested by a neutral loss of 18 Da.

-

Loss of Carbon Monoxide (CO): A subsequent loss of 28 Da from the dehydrated ion is characteristic of a carbonyl group, likely from the lactam ring.

-

Chloropyridine Fragment: The appearance of an ion at m/z ~112 would correspond to the chloropyridinyl moiety, confirming this part of the structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

While MS provides the elemental formula and some fragmentation information, NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.[6] A suite of 1D and 2D NMR experiments is required to piece together the complete structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified impurity in 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH, -NH).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiments to be Performed:

Data Interpretation and Hypothetical Results

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling to neighboring protons.

| Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~8.5 | d | 1H | H on Pyridine | Aromatic proton adjacent to N and Cl. |

| ~8.2 | s | 1H | H on Pyrazine | Aromatic proton on the pyrazine ring. |

| ~8.0 | dd | 1H | H on Pyridine | Aromatic proton coupled to two other protons. |

| ~7.8 | s | 1H | H on Pyrazine | Aromatic proton on the pyrazine ring. |

| ~7.6 | d | 1H | H on Pyridine | Aromatic proton coupled to one other proton. |

| ~6.5 | d | 1H | OH | Exchangeable proton of the hydroxyl group. |

| ~6.0 | d | 1H | CH-OH | Methine proton adjacent to the hydroxyl group. |

¹³C NMR and DEPT-135: The ¹³C NMR spectrum shows the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups (CH and CH₃ are positive, CH₂ is negative).

| Hypothetical Chemical Shift (ppm) | DEPT-135 | Proposed Assignment |

| ~165 | C | C=O (Lactam) |

| ~150 | C | Aromatic C (Pyridine, next to N) |

| ~145 | C | Aromatic C (Pyrazine) |

| ~140 | CH | Aromatic CH (Pyridine) |

| ~135 | C | Aromatic C (Pyrazine) |

| ~130 | CH | Aromatic CH (Pyrazine) |

| ~128 | C | Aromatic C-Cl (Pyridine) |

| ~125 | CH | Aromatic CH (Pyridine) |

| ~120 | CH | Aromatic CH (Pyridine) |

| ~115 | CH | Aromatic CH (Pyrazine) |

| ~70 | CH | CH-OH |

2D NMR - Connecting the Pieces

-

COSY: This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). It would be used to confirm the spin systems within the chloropyridine ring.

-

HSQC: This experiment correlates each proton with the carbon it is directly attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC: This is one of the most informative experiments, showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for connecting the different structural fragments.

Key HMBC correlations would include:

-

The methine proton (CH-OH) showing a correlation to the carbonyl carbon, confirming their proximity.

-

Protons on the chloropyridine ring showing correlations to carbons in the pyrrolo[3,4-b]pyrazin-5-one core, establishing the connection point between the two ring systems.

Part 3: Final Structure Confirmation and Conclusion

By systematically integrating the data from HRMS, 1D NMR, and 2D NMR, the structure of 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one can be confidently elucidated and confirmed. The elemental formula is established by HRMS, the functional groups and proton/carbon environments are identified by 1D NMR, and the precise connectivity is pieced together using 2D NMR correlations.

This in-depth, multi-technique approach ensures the scientific rigor required in the pharmaceutical industry. The causality behind each experimental choice is clear: from the high accuracy of HRMS to pinpoint the elemental formula, to the detailed connectivity information provided by a full suite of NMR experiments. This self-validating system of cross-referencing data from orthogonal techniques provides the highest level of confidence in the final structural assignment. For regulated environments, the ultimate confirmation would involve comparison against a qualified reference standard of Zopiclone Impurity B, where all spectroscopic data should be identical.

References

- 1. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one | 43200-81-3 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2 | CID 6451972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. princeton.edu [princeton.edu]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

An In-depth Technical Guide on the Biological Activity of Novel Difluorocyclohexylcarbamate Analogs

Introduction

The relentless pursuit of novel therapeutic agents has driven medicinal chemistry to explore unique chemical scaffolds that can offer improved efficacy, selectivity, and pharmacokinetic profiles. Among these, carbamate-containing compounds have emerged as a versatile class of molecules with a wide range of biological activities. This guide focuses on a specific, promising subclass: novel difluorocyclohexylcarbamate analogs. The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. The difluorocyclohexyl moiety, in particular, presents a unique combination of lipophilicity and conformational rigidity that can be exploited to enhance binding affinity and metabolic stability.

This technical guide provides a comprehensive overview of the biological activity of these novel analogs, with a primary focus on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[1][2][3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the design of these analogs, their mechanism of action, key experimental protocols for their evaluation, and a summary of their therapeutic potential, particularly in the context of neurological disorders.

The Rationale for Targeting FAAH with Difluorocyclohexylcarbamate Analogs

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a variety of physiological processes, including pain, mood, and memory.[2] Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in terminating the signaling of fatty acid amides, most notably the endocannabinoid anandamide.[1][3][4] By inhibiting FAAH, the endogenous levels of anandamide are elevated, thereby enhancing its therapeutic effects.[2][3] This approach is considered a promising strategy for treating various conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.[2][5]

Carbamates have been identified as a particularly effective class of FAAH inhibitors.[4] They act as irreversible covalent inhibitors by carbamylating the catalytic serine nucleophile (Ser241) in the FAAH active site.[4] The design of novel difluorocyclohexylcarbamate analogs builds upon this established mechanism. The rationale for incorporating the difluorocyclohexyl group is multifaceted:

-

Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier and access the FAAH enzyme located in the central nervous system.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorinated moiety resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile.

-

Conformational Constraint: The cyclohexane ring provides a degree of conformational rigidity, which can help to lock the molecule into a bioactive conformation that fits optimally within the FAAH active site. This can lead to increased potency and selectivity.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons, potentially affecting binding interactions within the enzyme's active site.

The combination of the reactive carbamate warhead with the unique properties of the difluorocyclohexyl scaffold offers a powerful strategy for developing potent and selective FAAH inhibitors with desirable drug-like properties.

Visualizing the FAAH Inhibition Pathway

The following diagram illustrates the general mechanism of FAAH inhibition by a carbamate analog, leading to the potentiation of endocannabinoid signaling.

Caption: Mechanism of FAAH inhibition by difluorocyclohexylcarbamate analogs.

Core Experimental Protocols

The evaluation of novel difluorocyclohexylcarbamate analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy. The following are detailed protocols for key assays.

In Vitro FAAH Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC50) of the synthesized analogs against the FAAH enzyme.

Objective: To quantify the concentration of a difluorocyclohexylcarbamate analog required to inhibit 50% of FAAH activity.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., arachidonoyl-p-nitroanilide)

-

Test compounds (difluorocyclohexylcarbamate analogs)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 0.1% BSA)

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solutions in assay buffer to obtain a range of concentrations.

-

Enzyme Preparation: Dilute the recombinant human FAAH enzyme in assay buffer to the desired working concentration.

-

Assay Reaction:

-

Add 25 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 96-well microplate.

-

Add 50 µL of the diluted FAAH enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the FAAH substrate to each well.

-

-

Data Acquisition: Immediately begin monitoring the absorbance at 405 nm (for p-nitroanilide substrates) every minute for 30 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of FAAH inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.

Objective: To verify that the difluorocyclohexylcarbamate analogs directly bind to and stabilize the FAAH protein in intact cells.

Materials:

-

Human cell line expressing endogenous FAAH (e.g., U937 cells)

-

Test compounds

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents and antibodies against FAAH

Step-by-Step Protocol:

-

Cell Treatment: Treat the cells with the test compound or vehicle at the desired concentration for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Western Blotting:

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Perform SDS-PAGE and Western blotting using an antibody specific for FAAH.

-

-

Data Analysis:

-

Quantify the band intensity for FAAH at each temperature.

-

Plot the percentage of soluble FAAH versus temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

In Vivo Efficacy in a Neuropathic Pain Model

The formalin test is a widely used model to assess the analgesic potential of new compounds.

Objective: To evaluate the ability of the difluorocyclohexylcarbamate analogs to reduce pain behavior in a rodent model of inflammatory pain.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Test compounds

-

Vehicle (e.g., 5% Tween 80 in saline)

-

Formalin solution (5% in saline)

-

Observation chambers with mirrors

Step-by-Step Protocol:

-

Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the formalin injection.

-

Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately place the animal in the observation chamber. Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

-

Phase 1 (acute pain): 0-5 minutes post-injection.

-

Phase 2 (inflammatory pain): 15-60 minutes post-injection.

-

-

Data Analysis:

-

Calculate the total time spent in nociceptive behaviors for each phase.

-

Compare the results from the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

A significant reduction in the duration of nociceptive behavior in Phase 2 is indicative of an analgesic effect.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments from initial in vitro screening to in vivo validation.

Caption: A typical experimental workflow for evaluating novel FAAH inhibitors.

Data Summary and Interpretation

The biological evaluation of a series of novel difluorocyclohexylcarbamate analogs would typically yield quantitative data that can be summarized for comparative analysis.

Table 1: In Vitro Activity of Representative Difluorocyclohexylcarbamate Analogs

| Compound ID | FAAH IC50 (nM) | Selectivity vs. MAGL (fold) | Brain/Plasma Ratio |

| DFCHC-001 | 15.2 | >1000 | 1.2 |

| DFCHC-002 | 8.7 | >1500 | 1.5 |

| DFCHC-003 | 25.1 | >800 | 0.9 |

| PF-04457845* | 7.2 | >1000 | N/A |

*Reference compound for comparison.[6] Data are hypothetical and for illustrative purposes.

Interpretation:

-

Potency: Compounds with lower IC50 values are more potent inhibitors of FAAH. In this example, DFCHC-002 is the most potent analog.

-

Selectivity: A high selectivity fold against other related enzymes, such as monoacylglycerol lipase (MAGL), is crucial to minimize off-target effects. All exemplified compounds show excellent selectivity.

-

Brain Penetration: The brain/plasma ratio indicates the ability of the compound to cross the blood-brain barrier. Ratios greater than 1 are generally desirable for CNS targets.

Therapeutic Potential in Neurological Disorders

The ability of difluorocyclohexylcarbamate analogs to enhance endocannabinoid signaling by inhibiting FAAH positions them as promising therapeutic candidates for a range of neurological and psychiatric disorders.[7]

Chronic Pain

Chronic pain, particularly neuropathic and inflammatory pain, is a major therapeutic challenge.[2] FAAH inhibitors have demonstrated significant analgesic effects in preclinical models of pain.[3] By elevating anandamide levels, these compounds can dampen pain signaling without the adverse effects associated with opioids.[2]

Anxiety and Depression

The endocannabinoid system is intimately involved in the regulation of mood and stress responses. FAAH inhibitors have shown anxiolytic and antidepressant-like effects in animal models.[3] This suggests their potential as a novel class of therapeutics for anxiety and mood disorders.[5]

Neurodegenerative Diseases

Emerging evidence suggests that enhancing endocannabinoid signaling may have neuroprotective effects.[2][8] FAAH inhibitors could potentially slow the progression of neurodegenerative diseases like Alzheimer's and Parkinson's by reducing neuroinflammation and oxidative stress.[2][9]

Clinical Perspective

Several FAAH inhibitors have advanced into clinical trials for various indications, including pain and anxiety disorders.[1][5][6] While some trials have not met their primary efficacy endpoints, the class has generally been well-tolerated.[1][3] A notable exception was the tragic outcome of a Phase I trial with BIA 10-2474, which was later found to have a unique toxicity not seen with other FAAH inhibitors.[10] This underscores the importance of careful preclinical safety evaluation. Continued research with structurally distinct and highly selective FAAH inhibitors, such as the difluorocyclohexylcarbamate analogs, remains a promising avenue for therapeutic development.

Conclusion

Novel difluorocyclohexylcarbamate analogs represent a promising class of FAAH inhibitors with the potential for treating a variety of neurological disorders. Their unique structural features offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The experimental protocols and data interpretation frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and application of these compelling therapeutic candidates. As our knowledge of the endocannabinoid system continues to expand, the targeted modulation of FAAH with innovative chemical entities like difluorocyclohexylcarbamates holds significant promise for addressing unmet medical needs.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders [frontiersin.org]

- 9. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

literature review on tert-Butyl N-(4,4-difluorocyclohexyl)carbamate

An In-depth Technical Guide to tert-Butyl N-(4,4-difluorocyclohexyl)carbamate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is paramount. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, tert-butyl N-(4,4-difluorocyclohexyl)carbamate has garnered significant attention. This molecule serves as a critical intermediate, providing a gateway to novel chemical entities by combining the conformational rigidity of a cyclohexane ring, the metabolic shielding of a gem-difluoro group, and the synthetic versatility of a protected amine.

This guide offers a comprehensive technical overview of tert-butyl N-(4,4-difluorocyclohexyl)carbamate for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and strategic applications, providing field-proven insights and detailed experimental protocols to empower its effective use in the laboratory.

Core Concepts: Deconstructing the Molecule's Value

The utility of tert-butyl N-(4,4-difluorocyclohexyl)carbamate stems from the unique interplay of its three primary components: the cyclohexane core, the gem-difluoro substitution, and the tert-butyloxycarbonyl (Boc) protecting group.

The 4,4-Difluorocyclohexyl Motif: A Bioisosteric Powerhouse

The gem-difluoro group (CF₂) is not merely a passive substituent; it is a strategic element that profoundly influences a molecule's behavior.

-

Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the CF₂ group at the 4-position of the cyclohexane ring effectively blocks a common site of metabolic attack, thereby increasing the half-life and bioavailability of a potential drug molecule.[3]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups through inductive effects.[3] Furthermore, the CF₂ group can act as a bioisostere for a carbonyl or ether oxygen, influencing polarity and hydrogen bonding capabilities without introducing the metabolic liabilities of the original functional groups.[2] This strategic replacement can fine-tune a compound's solubility and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

-

Conformational Control: The presence of the difluoro group can influence the conformational preference of the cyclohexane ring, which can be crucial for optimizing the binding of a molecule to its biological target.

The Boc Protecting Group: Enabling Synthetic Strategy

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.[5][6]

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for extensive chemical modifications to be performed on other parts of the molecule without affecting the protected amine.[7]

-

Orthogonal Deprotection: Its key feature is its lability under acidic conditions.[8][9] It can be cleanly removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[5][6] This orthogonality allows for selective deprotection without disturbing other acid-sensitive groups, a cornerstone of complex multi-step syntheses.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is essential for its effective use. The key properties of tert-butyl N-(4,4-difluorocyclohexyl)carbamate are summarized below.

| Property | Value | Source |

| CAS Number | 675112-67-1 | [10][11][12] |

| Molecular Formula | C₁₁H₁₉F₂NO₂ | [10][11] |

| Molecular Weight | 235.27 g/mol | [10][11] |

| IUPAC Name | tert-butyl N-(4,4-difluorocyclohexyl)carbamate | [11] |

| Melting Point | 119-122 °C | [10] |

| Boiling Point (Predicted) | 293.2 ± 40.0 °C | [10] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [10] |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)(F)F | [11][12] |

Synthesis and Chemical Workflow

The preparation of tert-butyl N-(4,4-difluorocyclohexyl)carbamate is typically achieved through a two-stage process: first, the synthesis of the core amine, 4,4-difluorocyclohexanamine, followed by its protection with the Boc group.

Stage 1: Synthesis of 4,4-Difluorocyclohexanamine

The precursor amine, 4,4-difluorocyclohexanamine (CAS 458566-84-2), can be synthesized via several routes.[13][14] One common pathway involves the fluorination of a cyclohexanone derivative followed by reductive amination. The amine is often isolated as its hydrochloride salt (CAS 675112-70-6) to improve stability and handling.[15]

Stage 2: Boc Protection

The most common and efficient method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).[6][16] The reaction proceeds via nucleophilic attack of the amine on one of the Boc₂O carbonyls, facilitated by a base to neutralize the resulting protonated amine.[8]

Experimental Protocols: A Practical Guide

The following protocols are designed as self-validating systems, providing clear, actionable steps for the synthesis and subsequent deprotection of the title compound.

Protocol 1: Synthesis of tert-Butyl N-(4,4-difluorocyclohexyl)carbamate

This protocol describes the N-tert-butyloxycarbonylation of 4,4-difluorocyclohexanamine.

Materials:

-

4,4-Difluorocyclohexanamine hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (2.2 eq)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4,4-difluorocyclohexanamine hydrochloride in a mixture of THF and water (e.g., a 2:1 ratio).

-

Basification & Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide to neutralize the hydrochloride salt and create basic conditions. In a separate flask, dissolve di-tert-butyl dicarbonate in THF.

-

Reaction: Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure tert-butyl N-(4,4-difluorocyclohexyl)carbamate as a white solid.

Protocol 2: Deprotection to Regenerate the Free Amine

This protocol details the removal of the Boc group to yield the free 4,4-difluorocyclohexanamine, ready for subsequent coupling reactions.

Materials:

-

tert-Butyl N-(4,4-difluorocyclohexyl)carbamate (1.0 eq)

-

Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM) in a round-bottom flask.

-

Acid Treatment: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise. The deprotection reaction generates isobutylene and carbon dioxide gas, so ensure adequate ventilation.[5][8]

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction completion by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 4,4-difluorocyclohexanamine.

Conclusion and Future Perspectives

Tert-butyl N-(4,4-difluorocyclohexyl)carbamate is more than a simple chemical reagent; it is a strategically designed building block that addresses key challenges in modern drug discovery. The integration of a conformationally defined alicyclic ring with a metabolically robust gem-difluoro group provides a powerful scaffold for developing next-generation therapeutics. The reliable and versatile Boc protecting group ensures its seamless incorporation into complex synthetic pathways. As the demand for drug candidates with superior ADME profiles continues to grow, the importance of fluorinated intermediates like tert-butyl N-(4,4-difluorocyclohexyl)carbamate is set to increase, paving the way for new and innovative treatments for a wide range of diseases.

References

- 1. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. jkchemical.com [jkchemical.com]

- 6. BOC Protection and Deprotection [ms.bzchemicals.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. chembk.com [chembk.com]

- 11. tert-Butyl 4,4-difluorocyclohexylcarbamate | C11H19F2NO2 | CID 22175003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 675112-67-1|this compound|BLD Pharm [bldpharm.com]

- 13. 4,4-DIFLUOROCYCLOHEXANAMINE | 458566-84-2 [chemicalbook.com]

- 14. 4,4-Difluorocyclohexan-1-amine | 458566-84-2 [sigmaaldrich.com]

- 15. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]

- 16. benchchem.com [benchchem.com]

The Strategic Discovery and Development of Fluorinated Cyclohexylcarbamates: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and development of fluorinated cyclohexylcarbamates, a promising class of compounds, particularly as inhibitors of serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). We will dissect the scientific rationale behind the fluorination of the cyclohexyl moiety, detail synthetic strategies, analyze structure-activity relationships (SAR), and discuss the preclinical and clinical development landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorination in the design of novel therapeutics.

Introduction: The Power of Fluorine in Carbamate Scaffolds

The carbamate functional group is a versatile scaffold in medicinal chemistry, found in numerous approved drugs. Carbamates can act as key pharmacophores, participating in crucial hydrogen bonding interactions with biological targets, or serve as effective covalent inhibitors, particularly for serine hydrolases.[1] The cyclohexyl group, a common lipophilic moiety, is often incorporated into carbamate-containing molecules to enhance binding to hydrophobic pockets within target proteins.

The introduction of fluorine into the cyclohexyl ring of these carbamates represents a strategic approach to fine-tune their drug-like properties. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.

-

Binding Affinity and Selectivity: Fluorine can alter the electronic distribution within the cyclohexyl ring, influencing its conformation and interactions with the target protein. This can lead to enhanced binding affinity and improved selectivity for the desired target over off-target proteins.[2]

-

Lipophilicity and Permeability: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, multiple fluorines can decrease it. This allows for precise modulation of a compound's ability to cross cell membranes and the blood-brain barrier.

-

pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing a drug's ionization state at physiological pH and improving its oral bioavailability.

This guide will delve into the practical application of these principles in the context of fluorinated cyclohexylcarbamates, focusing on their development as inhibitors of key therapeutic targets.

Therapeutic Targets: Serine Hydrolases in the Endocannabinoid System

A primary focus for the development of cyclohexylcarbamate-based inhibitors has been the serine hydrolases of the endocannabinoid system, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[3][4]

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[5] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4] Cyclohexylcarbamic acid biphenyl-3-yl ester (URB597) is a well-known FAAH inhibitor that has served as a scaffold for further development.[5]

Monoacylglycerol Lipase (MAGL)

MAGL is the principal enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL elevates 2-AG levels, leading to potent antinociceptive, anxiolytic, and anti-inflammatory responses. MAGL inhibitors are being investigated for the treatment of neurodegenerative diseases, pain, and cancer.

The covalent inhibition of these serine hydrolases by carbamates proceeds through the carbamylation of the active site serine residue, as depicted in the workflow below.

Caption: Covalent Inhibition of Serine Hydrolases by Carbamates.

Synthesis of Fluorinated Cyclohexylcarbamates

The synthesis of fluorinated cyclohexylcarbamates typically involves a convergent approach, where the fluorinated cyclohexanol or cyclohexylamine precursor is prepared first, followed by the formation of the carbamate linkage.

Preparation of Fluorinated Cyclohexyl Precursors

The introduction of fluorine onto the cyclohexyl ring can be achieved through various methods, including:

-

Nucleophilic Fluorination: This is a common method where a hydroxyl group on the cyclohexane ring is replaced by fluorine using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The stereochemistry of the fluorination can often be controlled by the choice of starting material and reaction conditions.

-

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to introduce fluorine onto electron-rich cyclohexane derivatives.

-

Ring-Opening of Epoxides: The reaction of cyclohexene oxide with a fluoride source, such as potassium fluoride, can yield fluorinated cyclohexanols.

Carbamate Formation

Once the fluorinated cyclohexyl precursor is obtained, the carbamate can be formed through several established methods:

-

Reaction with Isocyanates: A fluorinated cyclohexanol can react with an appropriate isocyanate to form the carbamate.

-

Reaction with Phosgene or its Equivalents: A fluorinated cyclohexylamine can be treated with phosgene or a phosgene equivalent, such as triphosgene, to form an isocyanate in situ, which then reacts with an alcohol or phenol to yield the desired carbamate.

-

From Chloroformates: A fluorinated cyclohexanol can be reacted with a chloroformate to form the carbamate.

Below is a generalized experimental protocol for the synthesis of a fluorinated cyclohexylcarbamate.

Experimental Protocol: Synthesis of a Generic Fluorinated Cyclohexylcarbamate

-

Fluorination of Cyclohexanol:

-

To a solution of cis-4-hydroxycyclohexanecarboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the fluorinated cyclohexyl precursor.

-

-

Hydrolysis of the Ester:

-

To a solution of the fluorinated methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0 eq).

-

Stir the reaction at room temperature for 4 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

-

-

Curtius Rearrangement and Carbamate Formation:

-

To a solution of the fluorinated carboxylic acid (1.0 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.1 eq).

-

Heat the reaction mixture to 80 °C for 2 hours.

-

Add the desired aryl alcohol (e.g., 3-biphenylol) (1.2 eq) to the reaction mixture.

-

Continue heating at 80 °C for an additional 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the final fluorinated cyclohexylcarbamate.

-

Structure-Activity Relationships (SAR)

While comprehensive SAR studies specifically on the fluorinated cyclohexyl moiety of carbamate inhibitors are not extensively available in the public domain, we can infer key relationships based on the known principles of fluorine in medicinal chemistry and the existing data on related non-fluorinated analogs.

A key study on cyclohexylcarbamic acid biphenyl esters as FAAH inhibitors focused on substitutions on the proximal phenyl ring, revealing that small polar groups at the para position slightly improved inhibitory activity compared to the parent compound URB524.[5] Although this study did not explore fluorination of the cyclohexyl ring, it highlights the sensitivity of the FAAH active site to subtle structural modifications.

Based on general principles, we can hypothesize the following SAR for fluorinated cyclohexylcarbamates:

-

Position of Fluorine: The position of the fluorine atom on the cyclohexyl ring is critical. Fluorination at positions involved in direct hydrophobic interactions with the enzyme's binding pocket could either enhance or disrupt binding, depending on the specific contacts. Fluorination at positions prone to metabolic oxidation would be expected to increase the compound's half-life.

-

Stereochemistry: The stereochemistry of the fluorine atom relative to the carbamate linkage will significantly impact the molecule's conformation and its ability to fit into the enzyme's active site.

-

Degree of Fluorination: Mono-fluorination is likely to have a different effect on lipophilicity and binding compared to di- or tri-fluorination. Excessive fluorination could lead to a decrease in permeability and potential off-target effects.

Caption: Key Structure-Activity Relationship Considerations.

Pharmacokinetic and Pharmacodynamic Considerations

The introduction of fluorine is expected to have a significant impact on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of cyclohexylcarbamate inhibitors.

Pharmacokinetics

-

Absorption and Distribution: The modulated lipophilicity of fluorinated analogs can influence their absorption after oral administration and their distribution into various tissues, including the central nervous system.

-